2-Oxo-3-azabicyclo[3.1.1]heptane-1-carboxylic acid
Overview
Description
2-Oxo-3-azabicyclo[3.1.1]heptane-1-carboxylic acid is a bicyclic compound featuring a unique structure that includes a nitrogen atom within the ring system. This compound is of significant interest in medicinal chemistry due to its potential as a bioisostere, which can mimic the properties of other chemical groups in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-3-azabicyclo[3.1.1]heptane-1-carboxylic acid can be achieved through several methods. One common approach involves the reduction of spirocyclic oxetanyl nitriles . Another method includes the double alkylation of cyclohexane 1,3-diesters with diiodomethane, followed by conversion to redox-active esters and functionalization via a Minisci-like reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the scalability of the synthetic routes mentioned above suggests potential for large-scale production. The use of palladium-catalyzed reactions and photocatalytic conditions are promising for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-3-azabicyclo[3.1.1]heptane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as lead tetraacetate.
Reduction: Reduction of nitriles to amines is a common transformation.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Lead tetraacetate is commonly used.
Reduction: Hydrogenation or metal hydrides can be employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further functionalized for specific applications .
Scientific Research Applications
2-Oxo-3-azabicyclo[3.1.1]heptane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential as a bioisostere in drug design.
Medicine: Explored for its ability to improve metabolic stability and lipophilicity in drug candidates.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which 2-Oxo-3-azabicyclo[3.1.1]heptane-1-carboxylic acid exerts its effects involves its ability to mimic the properties of other chemical groups. This bioisosterism allows it to interact with molecular targets in a similar manner to the groups it replaces, thereby influencing biological pathways and processes .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.1.1]heptanes: These compounds share a similar bicyclic structure but lack the nitrogen atom.
Azaspiro[3.3]heptanes: These compounds also contain a nitrogen atom but differ in their ring structure.
Uniqueness
2-Oxo-3-azabicyclo[3.1.1]heptane-1-carboxylic acid is unique due to its specific ring structure and the presence of a nitrogen atom, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in drug design and other scientific applications .
Properties
IUPAC Name |
2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c9-5-7(6(10)11)1-4(2-7)3-8-5/h4H,1-3H2,(H,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAHVTGOXEGKHMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C(=O)NC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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